molecular formula C8H17NO B1282405 4-(Pyrrolidin-1-yl)butan-1-ol CAS No. 93264-47-2

4-(Pyrrolidin-1-yl)butan-1-ol

Cat. No.: B1282405
CAS No.: 93264-47-2
M. Wt: 143.23 g/mol
InChI Key: ONQHKOLMQDHHDN-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)butan-1-ol (CAS 93264-47-2) is a secondary alcohol with a pyrrolidine substituent at the fourth carbon of the butanol chain. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol . The pyrrolidine group, a five-membered saturated ring containing one nitrogen atom, confers moderate basicity and hydrophilicity to the compound. The compound’s physicochemical properties, such as solubility in polar solvents and hydrogen-bonding capacity, are influenced by the hydroxyl and tertiary amine groups .

Properties

IUPAC Name

4-pyrrolidin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-8-4-3-7-9-5-1-2-6-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQHKOLMQDHHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524546
Record name 4-(Pyrrolidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93264-47-2
Record name 4-(Pyrrolidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidin-1-yl)butan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)butan-1-ol typically involves the reaction of pyrrolidine with 4-chlorobutan-1-ol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyrrolidin-1-yl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(pyrrolidin-1-yl)butan-1-ol and analogous butan-1-ol derivatives:

Compound Substituent Molecular Formula CAS Number Key Properties/Applications Reference
This compound Pyrrolidine (5-membered N-ring) C₈H₁₇NO 93264-47-2 Moderate basicity; potential intermediate in organic synthesis.
4-(n-Heptyloxy)butan-1-ol n-Heptyloxy (ether chain) C₁₁H₂₄O₂ Not provided Pheromone component in beetles (e.g., Anoplophora chinensis); attracts both sexes in blends.
4-(Propan-2-ylamino)butan-1-ol Isopropylamino group C₇H₁₇NO 42042-71-7 Versatile industrial applications; higher steric hindrance due to branched amino group.
4-(Pyridin-3-yl)butan-1-ol Pyridinyl (aromatic ring) C₉H₁₃NO 60753-14-2 Aromaticity enhances π-π interactions; used in coordination chemistry or drug design.
4-(1-Azepanyl)-1-butanol Azepane (7-membered N-ring) C₁₀H₂₁NO 114960-98-4 Larger ring increases conformational flexibility; potential for altered receptor binding.
4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol Nitrosamino + pyridyl C₁₀H₁₅N₃O₂ Not provided Toxic metabolite of tobacco carcinogen NNK; implicated in DNA adduct formation.

Structural and Functional Analysis

4-(n-Heptyloxy)butan-1-ol

  • Structural Difference : The ether-linked heptyl chain replaces the pyrrolidine group.
  • Functional Impact : This hydrophobic chain enhances volatility, making it suitable as a pheromone in insect communication . In contrast, the pyrrolidine group in this compound increases polarity, favoring solubility in aqueous systems.

4-(Propan-2-ylamino)butan-1-ol Structural Difference: A branched isopropylamino group replaces the pyrrolidine ring. Its versatility in industrial applications may stem from balanced lipophilicity and basicity .

4-(Pyridin-3-yl)butan-1-ol

  • Structural Difference : An aromatic pyridine ring replaces the saturated pyrrolidine.
  • Functional Impact : The pyridine’s aromaticity enables π-stacking interactions, useful in materials science or as a ligand in metal complexes. This contrasts with the pyrrolidine’s aliphatic nature, which is more suited for hydrogen bonding .

4-(1-Azepanyl)-1-butanol Structural Difference: A seven-membered azepane ring replaces the five-membered pyrrolidine. However, it may also reduce metabolic stability compared to the pyrrolidine derivative .

4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol Structural Difference: Contains a nitrosamino group and pyridyl substituent. Functional Impact: The nitrosamino group is a potent electrophile, enabling DNA alkylation and carcinogenicity. This starkly contrasts with the non-carcinogenic profile of this compound .

Biological Activity

4-(Pyrrolidin-1-yl)butan-1-ol, a compound with the molecular formula C7_{7}H15_{15}N-O, has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) interactions. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and safety considerations.

Chemical Structure and Properties

The structure of this compound consists of a butanol backbone with a pyrrolidine ring attached at the fourth carbon. This configuration contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC7_{7}H15_{15}N-O
Molecular Weight143.229 g/mol
CAS Number93264-47-2

Interaction with Neurotransmitter Systems

Research indicates that this compound interacts with various receptors in the CNS, modulating neurotransmitter activity. This makes it a candidate for studies related to neurological conditions such as anxiety and depression. Its ability to influence neurotransmitter systems suggests potential applications in pharmacology.

Key Findings:

  • Modulation of Neurotransmitters: The compound has been shown to affect the release and uptake of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation.
  • Receptor Interactions: It exhibits binding affinity to multiple receptor types, including GABAergic and glutamatergic systems, indicating a multifaceted mechanism of action that could be beneficial in treating CNS disorders.

Safety and Toxicity

While this compound shows promise in therapeutic applications, it is important to note its irritant properties. Studies have reported skin and eye irritation upon exposure, necessitating caution in handling and application.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-(Pyrrolidin-1-yl)butan-1-amineC7_{7}H16_{16}NContains an amine instead of an alcohol group
4-(Piperidin-1-yl)butan-1-olC7_{7}H15_{15}N-OSubstituted piperidine ring
3-(Aminopropyl)-pyridineC8_{8}H10_{10}NContains a pyridine ring

This table highlights how the functional groups present in these compounds can influence their biological activities and potential therapeutic uses.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

  • CNS Activity Study: A study investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting anxiolytic properties.
  • Neuroprotective Effects: Another research effort demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential as a neuroprotective agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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